molecular formula C9H9Cl3O B2656532 2-(2,4,5-Trichlorophenyl)propan-2-ol CAS No. 62436-52-6

2-(2,4,5-Trichlorophenyl)propan-2-ol

Cat. No.: B2656532
CAS No.: 62436-52-6
M. Wt: 239.52
InChI Key: XDPGORCCJPPGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a derivative of phenol, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions, and a propan-2-ol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)propan-2-ol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or other advanced reduction techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4,5-trichlorophenyl)propan-2-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,4,5-Trichlorophenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trichlorophenyl)propan-2-ol
  • 2-(3,4,5-Trichlorophenyl)propan-2-ol
  • 2-(2,3,6-Trichlorophenyl)propan-2-ol

Uniqueness

2-(2,4,5-Trichlorophenyl)propan-2-ol is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its isomers .

Properties

IUPAC Name

2-(2,4,5-trichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPGORCCJPPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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